molecular formula C10H11NO2 B596844 1-Methylindoline-4-carboxylic acid CAS No. 168899-63-6

1-Methylindoline-4-carboxylic acid

Cat. No.: B596844
CAS No.: 168899-63-6
M. Wt: 177.203
InChI Key: QOLDZPOZKZZFOZ-UHFFFAOYSA-N
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Description

1-Methylindoline-4-carboxylic acid is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. The indole structure is prevalent in many natural products and pharmaceuticals due to its biological activity. This compound is characterized by a methyl group attached to the nitrogen atom of the indoline ring and a carboxylic acid group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylindoline-4-carboxylic acid can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . Another method involves the reaction of indoline with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product. The use of continuous flow reactors and automated systems enhances the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Methylindoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Halogenated indoline derivatives.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    1-Methylindole: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    Indoline-2-carboxylic acid: Similar structure but with the carboxylic acid group at the second position.

Uniqueness: 1-Methylindoline-4-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-methyl-2,3-dihydroindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-11-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLDZPOZKZZFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677643
Record name 1-Methyl-2,3-dihydro-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168899-63-6
Record name 2,3-Dihydro-1-methyl-1H-indole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168899-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2,3-dihydro-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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